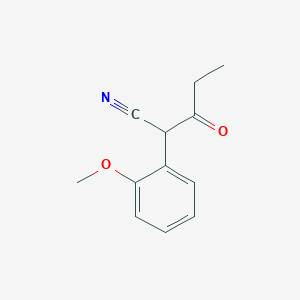![molecular formula C18H17N3O4S B12122138 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core linked to a sulfamoyl group and a dimethyl-oxazole moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,4-dimethyl-1,2-dicarbonyl compounds with amines.
Sulfamoylation: The oxazole derivative is then reacted with sulfonyl chlorides to introduce the sulfamoyl group. This step often requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Coupling with Benzamide: The final step involves coupling the sulfamoyl-oxazole intermediate with a benzamide derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the oxazole ring or the sulfamoyl group.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amide or sulfamoyl functionalities.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base or under mild heating.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a precursor for designing inhibitors of specific enzymes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the oxazole and sulfamoyl groups is crucial for these biological activities.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and stability make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can mimic natural substrates of enzymes, leading to competitive inhibition. The oxazole ring may also interact with specific binding sites, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
- N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}methanamide
Uniqueness
Compared to similar compounds, N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide offers a unique combination of structural features that enhance its reactivity and biological activity. The presence of the benzamide group, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C18H17N3O4S/c1-12-13(2)20-25-18(12)21-26(23,24)16-10-8-15(9-11-16)19-17(22)14-6-4-3-5-7-14/h3-11,21H,1-2H3,(H,19,22) |
InChI Key |
CUFJHUAMOYBCPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine](/img/structure/B12122056.png)
![9-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122058.png)
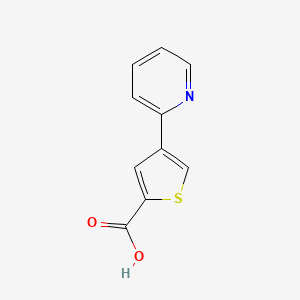
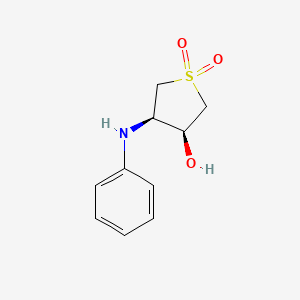
![Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate](/img/structure/B12122073.png)
![5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12122077.png)
![6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122081.png)
![N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122085.png)
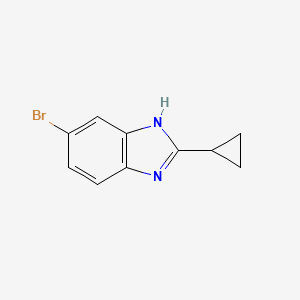
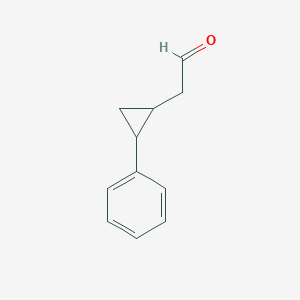

![2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12122109.png)
![Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122110.png)
